

molecular formula and weight of lysergide d-tartrate

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Compound of Interest

Compound Name: Lysergide tartrate

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An In-Depth Technical Guide to Lysergide D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacology, and analytical methodologies related to lysergide d-tartrate. The information is intended for an audience with a strong scientific background and is presented to facilitate further research and development.

Core Chemical Data

Lysergide d-tartrate is the salt formed from the reaction of lysergide, a potent psychedelic compound, with d-tartaric acid. This salt form enhances the stability and water solubility of the parent compound, making it more suitable for research and pharmaceutical applications.

Compound	Molecular Formula	Molecular Weight (g/mol)	Stoichiometry
Lysergide	C ₂₀ H ₂₅ N ₃ O	323.43	N/A
d-Tartaric Acid	C ₄ H ₆ O ₆	150.09	N/A
Lysergide D-Tartrate	C ₂₄ H ₃₁ N ₃ O ₇	473.52	1:1

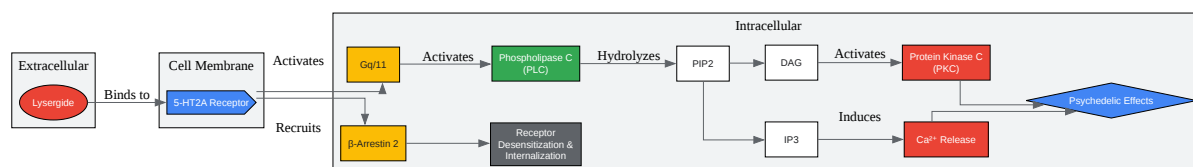
Pharmacodynamics: Signaling Pathways of Lysergide

Lysergide exerts its primary psychoactive effects through its interaction with the central nervous system, most notably as a potent partial agonist at the serotonin 5-HT_{2A} receptor. Its complex pharmacological profile also involves interactions with other serotonin and dopamine receptor subtypes.

The binding of lysergide to the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR), initiates two primary intracellular signaling cascades:

- **Gq/11 Pathway:** Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is believed to be primarily responsible for the psychedelic effects of lysergide.
- **β-Arrestin 2 Pathway:** Like many GPCRs, the 5-HT_{2A} receptor also signals through β-arrestin 2. This pathway is involved in receptor desensitization and internalization, and may contribute to the development of tolerance.

Beyond the 5-HT_{2A} receptor, lysergide also exhibits affinity for other serotonin receptors, including 5-HT_{1A}, 5-HT_{1B}, 5-HT_{1D}, 5-HT_{2C}, 5-HT_{5A}, 5-HT₆, and 5-HT₇, as well as dopamine D₁ and D₂ receptors.^[1] Its activity at these various receptors contributes to the broad and complex range of its physiological and psychological effects.



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Lysergide Signaling Pathway via 5-HT_{2A} Receptor

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of lysergide and its d-tartrate salt. These protocols are intended for informational purposes and should be adapted and validated for specific research applications.

Synthesis of Lysergide from Lysergic Acid

The synthesis of lysergide is a complex process that begins with lysergic acid, a precursor that can be isolated from ergot alkaloids or synthesized. The key step involves the amidation of lysergic acid with diethylamine.

Materials:

- Lysergic acid
- Diethylamine
- A coupling agent (e.g., a phosphoryl halide or a carbodiimide)
- Anhydrous, aprotic solvent (e.g., chloroform, dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Activation of Lysergic Acid:** Lysergic acid is first converted to a more reactive intermediate. This can be achieved by reacting it with a coupling agent in an anhydrous, aprotic solvent under an inert atmosphere. The reaction is typically carried out at reduced temperatures to minimize side reactions.
- **Amidation:** Diethylamine is then added to the activated lysergic acid derivative. The reaction mixture is stirred, often at room temperature, until the reaction is complete.

- **Work-up and Isolation:** The reaction mixture is then subjected to a work-up procedure to remove unreacted reagents and byproducts. This typically involves washing with aqueous solutions of weak acid and base, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield crude lysergide.

Purification of Lysergide

The crude lysergide obtained from the synthesis is a mixture of d-lysergide and its inactive stereoisomer, iso-lysergide. Chromatographic techniques are employed to separate these isomers.

Method: Column Chromatography

- **Stationary Phase:** Silica gel or alumina is commonly used as the stationary phase.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., chloroform, dichloromethane) and a polar solvent (e.g., methanol, acetone) is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the isomers.
- **Procedure:**
 - The crude lysergide is dissolved in a minimal amount of the mobile phase and loaded onto the chromatography column.
 - The mobile phase is then passed through the column, and the fractions are collected.
 - The fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure d-lysergide.
 - The solvent is evaporated from the pooled, pure fractions to yield purified d-lysergide.

Formation of Lysergide D-Tartrate

The purified d-lysergide freebase is converted to its d-tartrate salt to improve its stability and handling properties.

Materials:

- Purified d-lysergide
- d-Tartaric acid
- Methanol

Procedure:

- A solution of d-lysergic acid diethylamide in methanol is prepared.
- A stoichiometric amount of a d-tartaric acid solution in methanol is added to the lysergide solution.
- The resulting solution is stirred, and the lysergide d-tartrate salt precipitates out of the solution.
- The crystalline salt is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Analytical Methodologies

A variety of analytical techniques can be used to identify and quantify lysergide d-tartrate.

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of lysergide.

- Stationary Phase: Silica gel plates with a fluorescent indicator.
- Mobile Phase: A common solvent system is a mixture of chloroform and methanol.
- Visualization: The spots can be visualized under UV light, where lysergide exhibits a characteristic blue fluorescence. A p-dimethylaminobenzaldehyde (p-DMAB) reagent can also be used, which produces a violet color with lysergide.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more definitive identification and can be used for quantification.

- **Sample Preparation:** The sample is typically extracted and may require derivatization (e.g., silylation) to improve its chromatographic properties.
- **GC Conditions:** A capillary column with a non-polar stationary phase is used. The oven temperature is programmed to increase gradually to separate the components of the sample.
- **MS Detection:** The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of lysergide shows a characteristic fragmentation pattern that can be used for its identification.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of lysergide and its related compounds.

- **Stationary Phase:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is used as the eluent.
- **Detection:** A UV detector set at the absorbance maximum of lysergide (around 311 nm) or a fluorescence detector can be used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

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References

- 1. par.nsf.gov [par.nsf.gov]
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